molecular formula C23H20ClN3O3 B2557625 6-chloro-4-phenyl-N-(3,4,5-trimethoxyphenyl)quinazolin-2-amine CAS No. 312604-41-4

6-chloro-4-phenyl-N-(3,4,5-trimethoxyphenyl)quinazolin-2-amine

Cat. No.: B2557625
CAS No.: 312604-41-4
M. Wt: 421.88
InChI Key: BOGAAARFKPLVQT-UHFFFAOYSA-N
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Description

6-chloro-4-phenyl-N-(3,4,5-trimethoxyphenyl)quinazolin-2-amine is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazoline core substituted with a chloro group at the 6-position, a phenyl group at the 4-position, and an N-(3,4,5-trimethoxyphenyl) group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-phenyl-N-(3,4,5-trimethoxyphenyl)quinazolin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the chloro and phenyl groups. The final step involves the attachment of the N-(3,4,5-trimethoxyphenyl) group.

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.

    Introduction of Substituents: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The phenyl group can be added through Friedel-Crafts alkylation using benzene and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Attachment of N-(3,4,5-trimethoxyphenyl) Group: This step involves nucleophilic substitution reactions where the amine group of the quinazoline core reacts with 3,4,5-trimethoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-phenyl-N-(3,4,5-trimethoxyphenyl)quinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and phenyl positions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

6-chloro-4-phenyl-N-(3,4,5-trimethoxyphenyl)quinazolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    4-phenylquinazoline: Lacks the chloro and trimethoxyphenyl groups, resulting in different biological activity.

    6-chloroquinazoline: Lacks the phenyl and trimethoxyphenyl groups, leading to reduced bioactivity.

    N-(3,4,5-trimethoxyphenyl)quinazoline: Lacks the chloro and phenyl groups, affecting its binding properties and efficacy.

Uniqueness

6-chloro-4-phenyl-N-(3,4,5-trimethoxyphenyl)quinazolin-2-amine is unique due to its specific substitution pattern, which enhances its biological activity and binding affinity. The combination of the chloro, phenyl, and trimethoxyphenyl groups provides a distinct chemical structure that can interact with multiple biological targets, making it a valuable compound for research and drug development.

Properties

IUPAC Name

6-chloro-4-phenyl-N-(3,4,5-trimethoxyphenyl)quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3/c1-28-19-12-16(13-20(29-2)22(19)30-3)25-23-26-18-10-9-15(24)11-17(18)21(27-23)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGAAARFKPLVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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